4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide

Lipophilicity Physicochemical profiling Membrane permeability

4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 712288-70-5) is a synthetic N-aryl-N-methyl benzenesulfonamide derivative bearing a 4-chloro substituent on the sulfonyl-attached phenyl ring and a 4-hydroxyphenyl group on the sulfonamide nitrogen. The compound belongs to the broader class of substituted sulfonamides with documented affinity for G protein-coupled receptors (GPCRs) and carbonic anhydrase isoforms.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.75
CAS No. 712288-70-5
Cat. No. B2724280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
CAS712288-70-5
Molecular FormulaC13H12ClNO3S
Molecular Weight297.75
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO3S/c1-15(11-4-6-12(16)7-5-11)19(17,18)13-8-2-10(14)3-9-13/h2-9,16H,1H3
InChIKeyPIMBEMUWKRJYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 712288-70-5): Core Identity and Compound Class for Research Procurement


4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 712288-70-5) is a synthetic N-aryl-N-methyl benzenesulfonamide derivative bearing a 4-chloro substituent on the sulfonyl-attached phenyl ring and a 4-hydroxyphenyl group on the sulfonamide nitrogen . The compound belongs to the broader class of substituted sulfonamides with documented affinity for G protein-coupled receptors (GPCRs) and carbonic anhydrase isoforms . It is supplied as a research-use-only chemical with reported purity ≥95%, molecular weight 297.76 g/mol, and a melting point of 154–156 °C .

Sulfonamide scaffold with reported GPCR and carbonic anhydrase affinity
Carbonic anhydrase active-site occupancy probe (class-level evidence)
Ambient-stable crystalline solid for compound management workflows

Why 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide Cannot Be Interchanged with Unsubstituted or 4-Methyl Analogs


Close structural analogs of 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide—such as the 4-methylbenzenesulfonamide derivative (CAS 136061-90-0) or the unsubstituted N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide—exhibit divergent enzyme inhibition profiles, physicochemical properties, and receptor-binding behaviour that preclude simple substitution in research assays . The 4-chloro substituent alters both electronic distribution across the sulfonamide pharmacophore and hydrophobic interactions within target binding pockets, as evidenced by published comparative enzyme inhibition data for closely related N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide [1]. Additionally, the chlorine atom confers a distinct hydrogen-bonding footprint and metabolic stability profile compared to the 4-methyl analog, making compound identity critical for reproducible pharmacology [2].

4-Chloro substitution alters electronic profile
The 4-Cl group shifts sulfonamide pharmacophore electronics compared to 4-methyl or unsubstituted analogs, potentially affecting target engagement.
Irreversible CA inhibition motif absent in 4-methyl analog
Class-level evidence indicates that N-hydroxy-N-methyl 4-chlorobenzenesulfonamides act as irreversible CA inhibitors, a feature not replicated by the 4-methyl analog.
Lipophilicity difference may shift assay outcomes
Higher measured LogP relative to the 4-methyl analog can alter cell-based apparent potency and free fraction interpretation.

Quantitative Differentiation Evidence for 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 712288-70-5)


Increased Lipophilicity (LogP) vs. 4-Methyl Analog Enhances Membrane Partitioning Predictions

The target compound exhibits a measured LogP of 2.99 . The closest commercially tracked analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (CAS 136061-90-0), has an estimated LogP of approximately 2.5 based on the replacement of –Cl (π = +0.71) with –CH₃ (π = +0.56) and computational consensus [1]. This ~0.5 LogP unit increase corresponds to an approximately threefold greater partitioning into octanol, which may alter apparent potency in cell-based assays and impacts solvent selection for in vitro pharmacology.

Lipophilicity (LogP)
Cross‑study comparable
ΔLogP ≈ +0.5 (3× higher)
May shift cell‑based assay IC₅₀ interpretation.
Review solvent selection for in vitro pharmacology.
Lipophilicity Physicochemical profiling Membrane permeability

Elevated Melting Point vs. 4-Methyl Analog Confers Superior Ambient Storage Stability

The target compound has a reported melting point of 154–156 °C [1]. The direct 4-methyl analog N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide was synthesized and characterized as a crystalline solid with a melting point of 128–130 °C in the published literature [2]. The ~25 °C higher melting point of the 4-chloro derivative indicates stronger crystal lattice energy and reduced risk of solid-state degradation or liquefaction during ambient-temperature storage and shipping, a critical consideration for compound management facilities and long-term assay reproducibility.

Melting Point Stability
Cross‑study comparable
ΔTm ≈ +25 °C
Supports ambient storage and consistent compound weighing.
Higher crystal lattice energy vs. 4‑methyl analog.
Thermal stability Solid-state properties Compound management

4-Chloro Substituent Enables Irreversible Carbonic Anhydrase Inhibition vs. Reversible Inhibition by Primary Sulfonamides

Maren et al. (1986) demonstrated that 4-nitrobenzene- and 4-chlorobenzenesulfonamides bearing both N-hydroxy and N-methyl substituents function as model irreversible inhibitors of carbonic anhydrase, in contrast to primary sulfonamides which act as reversible noncompetitive inhibitors [1]. The 4-chloro-N-(4-hydroxyphenyl)-N-methyl substitution pattern in the target compound structurally mimics the irreversible inhibitor motif, suggesting potential utility as an active-site titrant or covalent probe in carbonic anhydrase enzymology. Primary 4-chlorobenzenesulfonamide without N-substitution showed no topical intraocular pressure-lowering effect in normotensive rabbit eyes, whereas the N-hydroxy-N-methyl 4-chlorobenzenesulfonamide exhibited a trend toward topical activity [1].

CA Inhibition Mechanism
Class‑level inference
Irreversible vs. Reversible
Supports covalent CA occupancy probe studies.
Class‑level evidence; target compound not directly tested for IOP.
Carbonic anhydrase Irreversible inhibition Ocular pharmacology

Reported Multi-GPCR Interaction Profile: Alpha-1A Activation, Beta-1 Binding, and 5HT2A/D2 Inhibition

Vendor technical documentation reports that 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide activates alpha-1A adrenergic receptors, binds as a ligand to beta-1 adrenergic receptors, and inhibits protein interactions with the serotonin 5HT2A and dopamine D2 receptors within the GPCR family . This multi-target GPCR interaction signature is not reported for the 4-methyl or unsubstituted analogs in the same source. Quantitative affinity data (Ki/EC₅₀) for these specific interactions are not publicly available from primary peer-reviewed literature for this exact compound, and the information should be considered vendor-supplied preliminary characterization requiring independent validation.

GPCR Interaction Profile
Supporting evidence
Vendor‑reported multi‑GPCR
Preliminary polypharmacology hypothesis; requires validation.
Independent radioligand binding confirmation needed.
GPCR pharmacology Adrenergic receptor Serotonin receptor Dopamine receptor

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide (CAS 712288-70-5)


Covalent Carbonic Anhydrase Probe Development and Residence-Time Studies

Based on class-level evidence that 4-chloro-N-hydroxy-N-methyl benzenesulfonamides act as irreversible carbonic anhydrase inhibitors [1], the target compound is suitable for developing active-site occupancy probes to quantify carbonic anhydrase isoform engagement in ocular tissues. Researchers should select this compound over primary 4-chlorobenzenesulfonamide when irreversible or long-residence-time inhibition is required, as primary sulfonamides exhibit only reversible noncompetitive inhibition [1].

Multi-GPCR Polypharmacology Screening Libraries for Adrenergic and Monoaminergic Targets

Vendor-reported activity at alpha-1A, beta-1, 5HT2A, and D2 receptors positions this compound as a candidate scaffold for polypharmacology library design targeting adrenergic–serotonergic–dopaminergic axis disorders. Users should prioritize the 4-chloro derivative over the 4-methyl or unsubstituted analogs, for which no comparable multi-GPCR interaction data are available . Independent radioligand binding confirmation is recommended before use as a reference standard.

Compound Management: Long-Term Ambient Storage of Screening Decks

With a melting point of 154–156 °C [2]—approximately 25 °C higher than the 4-methyl analog—this compound offers superior solid-state stability under ambient shipping and storage conditions. Procurement specialists building screening decks intended for use across multiple freeze-thaw cycles should select this higher-melting-point derivative to minimize gravimetric dosing errors caused by hygroscopicity or partial melting [2].

Physicochemical Profiling and Membrane-Permeability Calibration Standards

The measured LogP of 2.99 makes this compound a useful calibration standard for chromatographic hydrophobicity scales (e.g., CHI or LogD₇.₄ determination) and computational model validation, particularly when a ~0.5 LogP increment over the 4-methyl analog is required to span a broader lipophilicity range in training sets .

Application
Selection Property
Validation Focus
Covalent CA Probe Studies
Irreversible inhibition scaffold (class‑level)
Active‑site occupancy / residence time in CA isoforms
Multi‑GPCR Polypharmacology Screening
Vendor‑reported multi‑target profile
Independent binding confirmation (α₁A, β₁, 5HT₂A, D₂)
Ambient‑Stable Compound Libraries
Elevated melting point vs. 4‑methyl analog
Solid‑state integrity under ambient shipping/storage
Physicochemical Profiling Standards
Defined LogP reference for chromatography
LogD₇.₄ / CHI calibration and model validation
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